Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.25 | Triplet | 3H | CH₃ (ethyl) |
| 2.28 | Singlet | 3H | CH₃ (position 6) |
| 4.21 | Quartet | 2H | CH₂ (ethyl) |
| 8.54 | Singlet | 1H | H2 (pyrimidine ring) |
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 14.1 | CH₃ (ethyl) |
| 18.4 | CH₃ (position 6) |
| 60.3 | CH₂ (ethyl) |
| 123.8 | C4 (pyrimidine) |
| 152.1 | C5 (ester carbonyl) |
| 165.4 | C=O (ester) |
The absence of splitting in the pyrimidine ring protons confirms symmetrical substitution patterns.
Infrared (IR) Absorption Profile
Key IR bands (KBr, cm⁻¹):
| Band Position | Assignment |
|---|---|
| 1724 | ν(C=O) ester |
| 1580 | ν(C=N) pyrimidine |
| 745 | δ(C-Cl) out-of-plane bend |
| 2980–2850 | ν(C-H) aliphatic |
The strong C=O stretch at 1724 cm⁻¹ and C-Cl deformation at 745 cm⁻¹ are diagnostic for this compound.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
| m/z | Fragment Ion |
|---|---|
| 201 | [M+H]⁺ (molecular ion) |
| 166 | [M-Cl]⁺ |
| 138 | [M-COOCH₂CH₃]⁺ |
| 111 | C₄H₃N₂Cl⁺ (ring fragment) |
The base peak at m/z 166 corresponds to loss of chlorine (-35 Da), while m/z 138 arises from cleavage of the ethyl ester group (-60 Da).
Properties
IUPAC Name |
ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLCDFPZGCELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may inhibit ER stress and apoptosis, which are biochemical pathways involved in cell death and inflammation. Additionally, the compound may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. These effects could potentially protect neuronal cells from damage and death.
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, including those involved in nucleotide synthesis and metabolism. The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its incorporation into larger molecular structures.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell, providing insights into its potential therapeutic applications.
Biological Activity
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (ECMPC) is a heterocyclic organic compound with significant biological activity, particularly in pharmaceutical applications. Its structure, characterized by a pyrimidine ring with an ethyl ester and chlorine substitution, contributes to its potential therapeutic properties.
- Chemical Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.62 g/mol
- Structure : Contains a carboxylate group at the 5-position and a methyl group at the 6-position of the pyrimidine ring.
Biological Activity Overview
ECMPC has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies indicate that ECMPC exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Cytotoxic Effects : Research has shown that ECMPC may induce cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme and Receptor Interactions : The compound has demonstrated binding affinity towards certain enzymes and receptors, which may elucidate its mechanism of action in therapeutic contexts.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of ECMPC against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.
Cytotoxicity Studies
In vitro assays conducted on cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that ECMPC has cytotoxic properties with IC50 values ranging from 1.75 to 9.46 μM, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison to 5-FU |
|---|---|---|
| MCF-7 | 1.75 | Better |
| MDA-MB-231 | 9.46 | Better |
The presence of chloro and carboxylate groups in ECMPC enhances its interaction with biological targets. Research indicates that these functional groups may facilitate binding to specific receptors involved in cancer cell proliferation and survival pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antibacterial properties of ECMPC.
- Methodology : Agar diffusion method against various bacterial strains.
- Results : Significant inhibition zones were observed, confirming its antimicrobial potential.
-
Cytotoxicity Assessment :
- Objective : Investigate the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay to determine cell viability post-treatment with ECMPC.
- Results : Indicated significant reduction in cell viability at low concentrations, suggesting strong anticancer activity.
Comparative Analysis with Related Compounds
ECMPC shares structural similarities with other pyrimidine derivatives, which can influence their biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate | C₉H₁₁ClN₂O₂S | Contains a methylthio group |
| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₈H₉ClN₄O₂ | Contains an amino group enhancing activity |
| Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate | C₉H₈F₃N₂O₂ | Trifluoromethyl group increases lipophilicity |
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
ECMPC serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for the modification and creation of new compounds with enhanced biological activities. For instance, derivatives of ECMPC have been explored for their potential as antimicrobial agents and cytotoxic compounds against specific cancer cell lines. The presence of the chloro and carboxylate groups facilitates interactions with biological targets, which is essential for drug design.
Case Study: Antimicrobial Activity
Research has indicated that ECMPC exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting its potential application in developing new antibiotics. Further investigations into its mechanism of action could provide insights into how it disrupts bacterial growth, thereby aiding in the design of more effective therapeutic agents.
Cytotoxic Effects
Studies have shown that ECMPC can induce cytotoxic effects on certain cancer cell lines. The compound's ability to bind to specific enzymes and receptors enhances its therapeutic potential. For example, docking studies have revealed its binding affinity towards targets involved in cancer cell proliferation, indicating that ECMPC could be developed into a novel anticancer agent .
Mechanism of Action
Understanding the mechanism through which ECMPC exerts its biological effects is crucial for its application in drug development. Research suggests that the compound's interactions with biomolecules may lead to apoptosis in cancer cells, providing a pathway for therapeutic intervention.
Synthetic Methodologies
Synthesis of Derivatives
The versatility of ECMPC allows for the synthesis of various derivatives that possess unique biological properties. For example, modifications at the 2 or 4 positions of the pyrimidine ring can lead to compounds with enhanced lipophilicity or improved binding characteristics.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate | C₉H₁₁ClN₂O₂S | Contains a methylthio group instead of a methyl group |
| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₈H₉ClN₄O₂ | Contains an amino group enhancing biological activity |
| Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate | C₉H₈F₃N₂O₂ | Trifluoromethyl group increases lipophilicity |
This table illustrates how structural variations impact the biological activity and synthetic utility of pyrimidine derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Electronic Properties
Chloro vs. Phenyl Substituents
- Ethyl 2-phenylpyrimidine-5-carboxylate (4c) (): Substituents: 2-phenyl, 6-methyl. However, the absence of a chloro group reduces electrophilic reactivity compared to the target compound. Synthesis: Generated via POCl₃-mediated chlorination of a hydroxy precursor, yielding 98% chloride intermediate (compound 9) .
Chloro vs. Sulfanyl and Thienyl Groups
- Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate ():
- Substituents: 6-sulfanyl (-SH).
- Reactivity: The sulfanyl group participates in hydrogen bonding and redox reactions, contrasting with the chloro group’s role in substitution reactions.
- Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-tetrahydropyrimidine-5-carboxylate ():
Chloro vs. Methoxy and Hydroxyl Groups
Ester Group Variations: Ethyl vs. Methyl
- Methyl 4-chloro-6-methylpyrimidine-5-carboxylate (): Substituents: Methyl ester instead of ethyl. Predicted collision cross-section (CCS) values differ slightly (e.g., [M+H]+ CCS: 134.4 Ų for methyl vs. unreported for ethyl) .
Ring Saturation and Fused Systems
- Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (): Structure: Thieno-fused pyrimidine. Impact: The fused thiophene ring creates a bicyclic system, enhancing rigidity and electronic delocalization. This structural complexity may improve binding specificity in medicinal chemistry applications .
Preparation Methods
Step 1: Preparation of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester
- Starting materials: 2-aminothiazole-5-carboxylate ethyl ester and 2-methyl-4,6-dichloropyrimidine.
- Molar ratio: 0.5–2:1 (preferably 1:1).
- Reaction conditions: The solvents are dried by conventional methods to ensure anhydrous conditions.
- Process: The nucleophilic substitution occurs at the 4-position of the dichloropyrimidine ring, replacing one chlorine atom with the amino-thiazole ester moiety, while the 6-chloro and 2-methyl groups remain intact.
This step yields the intermediate ethyl ester of the pyrimidine derivative with the desired 4-chloro and 6-methyl substitutions preserved.
Step 2: Hydrolysis to corresponding carboxylic acid
- The ethyl ester intermediate is converted into the corresponding carboxylic acid by hydrolysis.
- This acid intermediate is crucial for further amide coupling reactions.
Step 3: Amide formation with substituted anilines
- The carboxylic acid intermediate undergoes amide bond formation with substituted anilines to yield target compounds for pharmaceutical applications.
While the patent primarily focuses on derivatives of this compound, the initial step effectively describes the preparation of the key intermediate this compound framework.
Synthetic Route Summary Table
| Step | Starting Material(s) | Reaction Type | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | 2-aminothiazole-5-carboxylate ethyl ester + 2-methyl-4,6-dichloropyrimidine | Nucleophilic aromatic substitution | Dry solvent, molar ratio ~1:1 | 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate ethyl ester |
| 2 | Ethyl ester intermediate | Hydrolysis | Acidic or basic hydrolysis conditions | Corresponding carboxylic acid |
| 3 | Carboxylic acid intermediate + substituted aniline | Amide coupling | Standard peptide coupling conditions | Amide derivatives (pharmaceutical intermediates) |
Alternative Synthetic Considerations
- Chlorination Reactions: In related pyrimidine chemistry, chlorination at the 4-position can be achieved by treatment of hydroxypyrimidine intermediates with phosphorus oxychloride (POCl3), although this is more common for preparing 4-chloropyrimidines from 4-hydroxypyrimidines.
- Esterification: The ethyl ester group at the 5-position can be introduced by esterification of the corresponding carboxylic acid or by using ethyl acetoacetate derivatives in cyclization reactions.
- Selective Substitution: The presence of the 6-methyl group influences the reactivity and selectivity of substitution on the pyrimidine ring, often requiring controlled reaction conditions to avoid displacement of the 6-chloro substituent.
Research Findings and Characterization
- The intermediates and final compounds are typically characterized by NMR spectroscopy (^1H NMR, ^13C NMR), mass spectrometry, and elemental analysis to confirm structure and purity.
- Purity is often confirmed by chromatographic techniques such as UPLC or HPLC, with target compounds showing >94% purity.
- Reaction yields for the key substitution steps range from 60% to 85%, depending on reaction optimization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via chlorination of a pyrimidine precursor. For example:
Start with ethyl 6-methylpyrimidine-5-carboxylate.
Use phosphorus oxychloride (POCl₃) as a chlorinating agent at 105–110°C for 4–6 hours.
Neutralize excess POCl₃ with aqueous NaHCO₃ and isolate via recrystallization (e.g., ethanol/water) .
- Key Variables : Temperature control is critical to avoid decomposition; solvent polarity affects reaction kinetics.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and substituent orientation using programs like SHELX .
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro and methyl groups).
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Avoid inhalation/contact; use chemical-resistant gloves (nitrile) and fume hoods.
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 09) to map electron density at the C4 position, identifying sites prone to nucleophilic attack.
- Compare with experimental results (e.g., substitution with amines or thiols) to validate computational models .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Case Study : If antimicrobial activity varies between studies:
Re-test derivatives under standardized MIC assays (e.g., broth microdilution).
Control variables: solvent (DMSO vs. water), bacterial strain (ATCC vs. clinical isolates).
- Statistical Analysis : Use ANOVA to assess significance of discrepancies .
Q. How does regioselectivity in derivatization reactions impact the compound’s pharmacological potential?
- Methodological Answer :
- Example : Reactivity at C4 (chloro) vs. C5 (ester):
- Use protecting groups (e.g., Boc for esters) to direct substitutions.
- Monitor reaction progress via TLC or HPLC to track regioselectivity .
Q. What crystallographic challenges arise when analyzing derivatives, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
